molecular formula C8H17O6P2- B12515186 Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate CAS No. 710323-32-3

Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate

Cat. No.: B12515186
CAS No.: 710323-32-3
M. Wt: 271.16 g/mol
InChI Key: SGUPUGPITHMKTB-UHFFFAOYSA-M
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Preparation Methods

Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an alkyl halide . The reaction is typically carried out under controlled conditions with the following steps:

    Reactants: Triethyl phosphite and an alkyl halide.

    Reaction Conditions: The reaction is conducted at elevated temperatures (around 170°C) and under reduced pressure (0.5-2.0 MPa).

    Procedure: The reactants are mixed in a solvent such as toluene and heated in a reaction vessel.

Industrial production methods involve similar steps but on a larger scale, with continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, lithium salts, and magnesium salts . The major products formed from these reactions are alkenes, phosphonic acids, and phosphine derivatives .

Properties

CAS No.

710323-32-3

Molecular Formula

C8H17O6P2-

Molecular Weight

271.16 g/mol

IUPAC Name

1-diethoxyphosphorylethenyl(ethoxy)phosphinate

InChI

InChI=1S/C8H18O6P2/c1-5-12-15(9,10)8(4)16(11,13-6-2)14-7-3/h4-7H2,1-3H3,(H,9,10)/p-1

InChI Key

SGUPUGPITHMKTB-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(C(=C)P(=O)(OCC)OCC)[O-]

Origin of Product

United States

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